molecular formula C7H7N3S B112751 2,6-Benzothiazolediamine CAS No. 5407-51-2

2,6-Benzothiazolediamine

Cat. No. B112751
CAS RN: 5407-51-2
M. Wt: 165.22 g/mol
InChI Key: HYBCFWFWKXJYFT-UHFFFAOYSA-N
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Description

2,6-Benzothiazolediamine, also known as 1,3-benzothiazole-2,6-diamine, is a compound with the molecular formula C7H7N3S . It has a molecular weight of 165.22 g/mol . The compound is also known by other names such as Benzothiazole-2,6-diamine and Benzo[d]thiazole-2,6-diamine .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which are related to 2,6-Benzothiazolediamine, has been extensively studied . One of the best approaches for the synthesis of this scaffold involves using 2-aminothiophenol and diversely substituted aldehydes .


Molecular Structure Analysis

The 2,6-Benzothiazolediamine molecule contains a total of 19 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 primary amine (aromatic), and 1 Thiazole .


Physical And Chemical Properties Analysis

2,6-Benzothiazolediamine has a molecular weight of 165.22 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 .

Scientific Research Applications

Antitumor Applications

2,6-Benzothiazolediamine derivatives, specifically 2-(4-aminophenyl)benzothiazoles, have been identified for their potent antitumor properties. These compounds exhibit selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer. The mechanism involves metabolic oxidation and the formation of active metabolites that play a key role in anticancer activity. These findings suggest a significant potential for 2,6-Benzothiazolediamine derivatives in cancer treatment and research (Kashiyama et al., 1999).

Neuroprotective Properties

Benzothiazole derivatives, including 2,6-Benzothiazolediamine, have been studied for their neuroprotective effects. These compounds show promise in brain disease treatments, offering a new avenue for therapeutic interventions (Anzini et al., 2010).

Corrosion Inhibition

2,6-Benzothiazolediamine derivatives have demonstrated effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. Their unique molecular structure allows them to adsorb onto surfaces, providing a protective barrier against corrosion (Hu et al., 2016).

Antimicrobial and Antifungal Activities

Benzothiazole derivatives, including 2,6-Benzothiazolediamine, have shown significant antimicrobial and antifungal activities. These compounds are effective against a range of bacterial and fungal species, making them valuable in the development of new antimicrobial agents (Padalkar et al., 2016).

properties

IUPAC Name

1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBCFWFWKXJYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202397
Record name 2,6-Benzothiazolediamine
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Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Benzothiazolediamine

CAS RN

5407-51-2
Record name 2,6-Benzothiazolediamine
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Record name 2,6-Benzothiazolediamine
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Record name 2,6-Benzothiazolediamine
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Record name 2,6-Benzothiazolediamine
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Record name 2,6-BENZOTHIAZOLEDIAMINE
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Synthesis routes and methods I

Procedure details

2-Amino-6-nitrobenzothiazole (500 mg, 2.56 mmol) was dissolved in methanol (20 mL) and 10% palladium on carbon (50 mg) was added as a slurry in methanol (1 mL). The atmosphere was replaced with hydrogen and the suspension was stirred overnight. The catalyst was removed by suction filtration and the solvent evaporated to afford 2,6-diaminobenzothiazole (420 mg, 99%) as a pale yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-6-nitrobenzothiazole (1.0 g, 5.12 mmol) was dissolved in 100 ml of MeOH and palladium on activated carbon (10%, 545 mg, 0.51 mmol) was added. The reaction mixture was hydrogenated using hydrogen at RT (3 bar H2) for 2.5 h. The mixture was filtered, the solvent was removed under reduced pressure and the residue was purified using silica gel chromatography (ethyl acetate:n-heptane 1:2). 0.81 g (yield: 96%) of the purified title compound was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
545 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 6-nitro-benzothiazol-2-ylamine (1.0 g, 5.12 mmol) and SnCl2 (4.86 g, 25.6 mmol) in 15 mL ethanol (denatured) was heated at reflux for 1 hour. The mixture was concentrated and partitioned between 100 mL CH2Cl2 and 50 mL 1.0 N NaOH. The organic layer was separated and the aqueous layer was extracted with 2×100 mL of CH2Cl2. The combined organic fractions were dried over MgSO4, filtered and evaporated to give a yellow solid. This was washed with a 1:1 mixture of Et2O and hexanes. Yield: 50%; 1H-NMR (acetone-d6): δ 7.14 (d, 1H, J=8.8 Hz); 6.92 (d, 1H, J=1.9 Hz); 6.62 (dd, 1H, J=1.9, 8.5 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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Synthesis routes and methods V

Procedure details

To a solution of 2-amino-6-nitrobenzothiazole (10 g, 0.051 mol) in 100 mL of tetrahydrofuran was added 3.0 g Raney-nickel active catalyst. The reaction mixture was hydrogenated until hydrogen consumption ceased. The reaction mixture was filtered through a Celite pad and the solution was concentrated under reduced pressure to produce a brown solid. The solid was recrystallized from toluene, yielding 2,6-diaminobenzothiazole (50% yield, m.p. 202-203° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,6-Benzothiazolediamine

Citations

For This Compound
28
Citations
G Harisha, R Vijaykumar, RM Rao - Editorial Board, 2015 - ijmer.s3.amazonaws.com
Schiff bases are very good complexing agents. A perusal of literature survey reveals that the field of Schiff base metal complexes is vast and fast developing on account of numerous …
Number of citations: 0 ijmer.s3.amazonaws.com
VK Gribkoff, ME Bozik - CNS neuroscience & therapeutics, 2008 - Wiley Online Library
Developing effective treatments for chronic neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) has proven extremely difficult. ALS is universally fatal, …
Number of citations: 89 onlinelibrary.wiley.com
A Musenga, R Mandrioli, E Morganti… - Proceedings of RDPA …, 2007 - cris.unibo.it
Pramipexole (4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine) is a non-ergoline dopamine agonist, approved for the treatment of Parkinson’s disease as a monotherapy or in …
Number of citations: 0 cris.unibo.it
MF Piercey, WE Hoffmann, MW Smith… - European journal of …, 1996 - Elsevier
Pramipexole, an amino-benzathiazole [(S)-4,5,6,7-tetrahydro-N-6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate] direct-acting dopamine receptor agonist effective in …
Number of citations: 187 www.sciencedirect.com
R Jain, R Sharma, RK Yadav… - Journal of The …, 2013 - iopscience.iop.org
The oxidative behavior of pramipexole was studied at modified electrodes in various buffer solutions and at different pH values using cyclic and square wave voltammetry. Glassy …
Number of citations: 29 iopscience.iop.org
D Wei, C Wu, P He, D Kerr, S Stecher, L Yang - Journal of Chromatography …, 2014 - Elsevier
Dexpramipexole (DEX) was being investigated in clinical studies for the treatment of amyotrophic lateral sclerosis (ALS). To monitor the potential chiral interconversion of …
Number of citations: 6 www.sciencedirect.com
DB Pathare, AS Jadhav, MS Shingare - Journal of pharmaceutical and …, 2006 - Elsevier
A chiral liquid chromatographic method was developed for the enantiomeric resolution of Pramipexole dihydrochloride monohydrate, (S)-2-amino-4,5,6,7-tetra-hydro-6-(propylamino) …
Number of citations: 58 www.sciencedirect.com
SK Hassaninejad-Darzi, F Shajie - Materials Science and Engineering: C, 2018 - Elsevier
In this present paper, a simple voltammetric method has been reported for the simultaneous determination of acetaminophen (AC), pramipexole (PRX) and carbamazepine (CBZ) using …
Number of citations: 38 www.sciencedirect.com
JE Sanchez, S Noor, MS Sun, J Zimmerly, A Pasmay… - Neuroscience …, 2023 - Elsevier
During the onset of neuropathic pain from a variety of etiologies, nociceptors become hypersensitized, releasing neurotransmitters and other factors from centrally-projecting nerve …
Number of citations: 2 www.sciencedirect.com
F Ağın - Current Analytical Chemistry, 2021 - ingentaconnect.com
Background: Dopamine agonists are useful drugs for the management of patients with Parkinson's disease in the early and later stages of the disease. Parkinson's disease is a …
Number of citations: 1 www.ingentaconnect.com

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